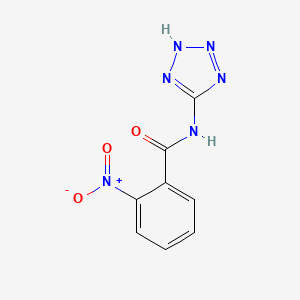

2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-nitro-N-(2H-tetrazol-5-yl)benzamide” is a chemical compound with the molecular formula C8H7N5O . It is a derivative of benzamide and tetrazole . The compound has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of “2-nitro-N-(2H-tetrazol-5-yl)benzamide” and its derivatives often involves reactions with primary amines and orthoesters . For instance, a series of compounds were synthesized using a variety of phenols . The chemical characterization was established by FTIR, 1 HNMR, and 13 CNMR techniques .Molecular Structure Analysis

The molecular structure of “2-nitro-N-(2H-tetrazol-5-yl)benzamide” is characterized by the presence of a benzamide group and a tetrazole group . The compound has an average mass of 189.174 Da and a monoisotopic mass of 189.065063 Da .Aplicaciones Científicas De Investigación

Structural and Material Studies

- Structural Analysis of Analogous Compounds : Research on 2-(2,4-dimethylphenyl)-2H-benzotriazole, an analog of 2-nitro-N-(2H-tetrazol-5-yl)benzamide, involved synthesizing the compound via an intermediate that shares structural similarities. The study focused on understanding the molecular conformation around the single bond connecting two aromatic systems through X-ray diffraction analysis and NMR studies (Claramunt et al., 2007).

Chemical Synthesis and Reactivity

- Nitrotetrazolate-2N-oxides Synthesis : The synthesis of nitrotetrazolate-2N-oxides, which are related to the tetrazole moiety in 2-nitro-N-(2H-tetrazol-5-yl)benzamide, demonstrated a method for preparing nitrogen-rich salts with superior energetic performance. This approach underscores the potential for synthesizing novel compounds with enhanced properties (Göbel et al., 2010).

Potential Applications in Drug Development

- Nitroheterocyclic Drug Activity : While not directly related to 2-nitro-N-(2H-tetrazol-5-yl)benzamide, studies on nitroheterocyclic drugs, including those with nitroimidazole and nitrofuran groups, reveal their broad-spectrum activity against various infections. This research indicates the potential pharmacological relevance of nitro-containing compounds in treating infections (Raether & Hänel, 2003).

Direcciones Futuras

Tetrazole derivatives, such as “2-nitro-N-(2H-tetrazol-5-yl)benzamide”, have gained much attention due to their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, and environmental friendliness . Therefore, they hold promising potential for future applications in various fields, including the development of new antihypertensive drugs and the design of new energetic materials .

Propiedades

IUPAC Name |

2-nitro-N-(2H-tetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKKGCYAILVAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2667764.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)

![1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B2667770.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667777.png)